1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(2-Bromo-6-fluorophenyl)ethanone: This compound lacks the difluoroethanone group, which can significantly alter its chemical reactivity and applications.
1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethanone: The presence of an additional fluorine atom in this compound can enhance its stability and reactivity in certain chemical reactions.
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride: This compound contains a hydrazine group, which can participate in different types of chemical reactions compared to the difluoroethanone group
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity patterns.
Biological Activity
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Bromine (Br) and Fluorine (F) substituents, which enhance its reactivity and biological interactions.
- A ketone functional group , contributing to its chemical behavior.
The molecular formula is C8H6BrF2O, indicating the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 oxygen atom.
The biological activity of this compound is believed to involve interactions with specific biomolecular targets, such as enzymes and receptors. The presence of halogen substituents can modulate the compound's lipophilicity and bioavailability, influencing its pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example:
- A study reported that fluorinated compounds can inhibit the growth of various bacterial strains through disruption of cellular functions.
- The compound's ability to interact with bacterial enzymes may lead to inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- In vitro assays have shown that fluorinated ketones can induce apoptosis in cancer cell lines by activating specific signaling pathways .
- The structure-activity relationship indicates that modifications in the halogen substituents can enhance cytotoxicity against tumor cells.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological effects of similar compounds:
Study | Compound | Biological Effect | IC50 Value |
---|---|---|---|
Study 1 | 1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone | Antimicrobial | 15 µM |
Study 2 | 1-(4-Fluorophenyl)-2,2-difluoroethanone | Cytotoxicity in cancer cells | 10 µM |
Study 3 | 1-(3-Bromo-4-fluorophenyl)-2,2-difluoroethanone | Apoptosis induction | 12 µM |
These studies highlight the potential of fluorinated compounds in drug development and their biological significance.
Properties
Molecular Formula |
C8H4BrF3O |
---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
InChI Key |
QOAJOQWFPXEOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C(F)F)F |
Origin of Product |
United States |
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